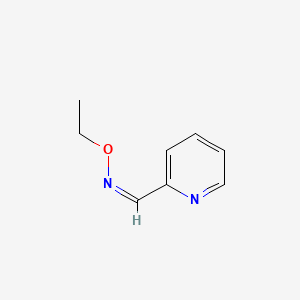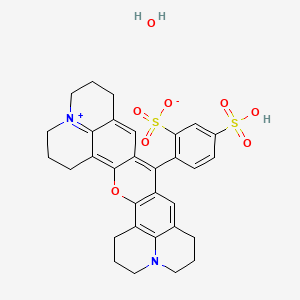
Sulforhodamine 101 hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulforhodamine 101 is a water-soluble, non-fixable red fluorescent polar tracer . It has excitation/emission maxima at approximately 586/605 nm . It is used for investigating neuronal morphology, preparing fluorescent liposomes, studying cell-cell communications, and following phagosome-lysosome uptake and fusion .
Molecular Structure Analysis
Sulforhodamine 101 has a molecular weight of 606.71 (anhydrous basis) . It is a compound with the empirical formula C31H30N2O7S2 .Physical And Chemical Properties Analysis
Sulforhodamine 101 is a red-colored substance . It is water-soluble and non-fixable . It has a fluorescence detection method and is typically stored at room temperature, protected from light .Aplicaciones Científicas De Investigación
Astrocyte Identification : Sulforhodamine 101 (SR101) is widely used for astrocyte identification in the brain. It was found that the thyroid hormone transporter OATP1C1 mediates the SR101 uptake in hippocampal and cortical astrocytes (Schnell et al., 2013).
Induction of Cortical Seizure-Like Activity : At concentrations commonly used (100 μM and 250 μM), SR101 can induce seizure-like local field potential activity in mouse sensori-motor cortex. Lower concentrations (25 μM and 50 μM) are more appropriate for in vivo astrocyte labeling without inducing abnormal neuronal activity (Rasmussen et al., 2016).
Glioma Research : SR101 selectively labels human astrocytoma cells in an animal model of glioblastoma. This feature is useful in studying astrocytoma in the laboratory and may have clinical applications (Georges et al., 2014).
Single Molecule Dynamics : SR101 has been used to investigate the room temperature dynamics of single molecules on a glass surface with near-field optics. This study explored the spectroscopic properties and fluorescence lifetimes of single molecules (Xie & Dunn, 1994).
Optical Properties in Different Media : A study explored the modifications of the optical properties of SR101 molecules in various dielectric media, which impacts the electromagnetic field (Lamouche et al., 1999).
Controlled Release Delivery System : SR101 was used in a visible light responsive controlled release delivery system using mesoporous silica nanoparticles (Knežević et al., 2011).
Labeling with Positron Emission Radionuclides : Efforts were made to label SR101 with positron emission radionuclides to study its biological behavior, providing a radiotracer for neuroscience research (Kreimerman et al., 2017).
Flow Microfluorometric Studies : The derivative of SR101, Texas Red, is used in flow microfluorometric and fluorescent microscopic studies, particularly for dual parameter studies with fluorescein (Titus et al., 1982).
Cytotoxicity Screening : The Sulforhodamine B (SRB) colorimetric assay, based on SR101, is optimized for the toxicity screening of compounds to adherent cells (Vichai & Kirtikara, 2006).
Flow Cytometric Applications : SR101 has been used in flow cytometric applications for determining total cellular protein, demonstrating its utility in various biological studies (Engelhard, 1997).
Propiedades
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O7S2.H2O/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOOLXVXSTXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924466 |
Source


|
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulforhodamine 101 hydrate | |
CAS RN |
123333-78-8 |
Source


|
| Record name | Sulforhodamine 101 hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


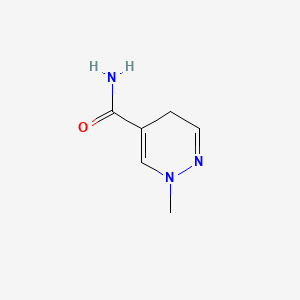
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
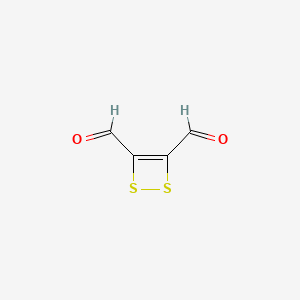

![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
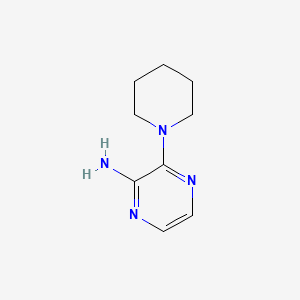
![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
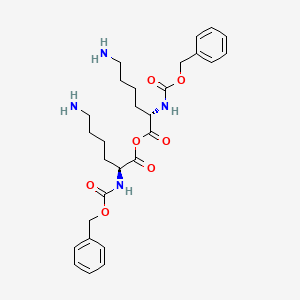
![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
